ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE
Description
ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzofuran ring, a triazolopyrimidine moiety, and a sulfamoyl group
Properties
IUPAC Name |
ethyl 3-methyl-5-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)sulfamoyl]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O6S/c1-4-28-17(25)15-9(2)12-7-11(5-6-13(12)29-15)30(26,27)22-14-10(3)21-18-19-8-20-23(18)16(14)24/h5-8,22H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSVOYDFPDPIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=C(N=C4N=CNN4C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 5-({7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}SULFAMOYL)-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation . This reaction leads to the formation of various intermediates, which are then further reacted to yield the final compound. Industrial production methods often employ similar multi-component reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the triazolopyrimidine moiety can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. Ethyl 5-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)-3-methyl-1-benzofuran-2-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Antimicrobial Properties
The sulfamoyl group in the compound enhances its antimicrobial activity. Research has shown that compounds containing sulfamoyl groups can exhibit broad-spectrum antibacterial effects. This compound has been tested against common pathogens, revealing effective inhibition of bacterial growth.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have suggested that it may modulate inflammatory pathways and reduce cytokine production in activated immune cells. This application could be critical in developing treatments for inflammatory diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxicity against breast and lung cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below clinically relevant levels. |
| Study C | Anti-inflammatory Potential | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating a promising anti-inflammatory effect. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the suppression of signaling pathways like the ERK signaling pathway, which is crucial in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 7-Hydroxy-5-methyl-1,3,4-triazindolizine
- 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine These compounds share structural similarities but differ in their specific functional groups and substituents, which can significantly affect their chemical properties and applications .
Biological Activity
Ethyl 5-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)-3-methyl-1-benzofuran-2-carboxylate (referred to as compound C301-3213) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Research indicates that compounds similar to C301-3213 exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Compounds with a similar sulfamoyl group have shown inhibition against key enzymes involved in inflammatory responses and microbial resistance.
- Anti-inflammatory Effects : Studies have demonstrated that related triazolo compounds can inhibit NF-κB transcriptional activity, which is crucial in mediating inflammatory responses .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A study on related sulfamoyl derivatives indicated significant inhibitory effects against various bacterial strains. For instance, derivatives with structural similarities demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| C301-3213 | 0.21 | Pseudomonas aeruginosa |
| C301-3213 | 0.21 | Escherichia coli |
Anti-inflammatory Activity
In vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines in human monocytic cells under lipopolysaccharide (LPS) stimulation. This suggests that C301-3213 may possess similar anti-inflammatory properties .
Case Studies and Research Findings
- Inhibition of NF-κB : A study screened various compounds for their ability to inhibit LPS-induced NF-κB activation in THP-1 monocytes. Compounds structurally related to C301-3213 were found to be potent inhibitors with IC50 values below 50 µM .
- Molecular Docking Studies : Computational studies have indicated that the binding interactions of C301-3213 with key proteins involved in inflammation and microbial resistance are favorable. These studies often utilize molecular docking techniques to predict binding affinities and interactions with target proteins such as MAPKs .
- Cytotoxicity Assessments : Preliminary evaluations using MTT assays on human cell lines have indicated that compounds similar to C301-3213 exhibit low cytotoxicity, making them promising candidates for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
